

# A Comparative Guide to the Efficacy of Preclinical PKM2 Activators

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This guide provides a detailed comparison of the efficacy of prominent preclinical pyruvate kinase M2 (PKM2) activators, focusing on TEPP-46 (also known as ML265) and DASA-58. The data presented is compiled from various studies to offer an objective overview of their performance, supported by experimental methodologies and pathway visualizations to aid in research and development.

### Introduction to PKM2 Activation

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in metabolic reprogramming.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In many tumors, the dimeric form is prevalent, which slows the final step of glycolysis and allows for the redirection of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[1][2] Small molecule activators that stabilize the active tetrameric form of PKM2 are being investigated as a therapeutic strategy to reverse this metabolic phenotype and inhibit tumor growth.[1][3]

## **Quantitative Comparison of PKM2 Activators**

The following table summarizes the key quantitative data for the most well-characterized preclinical PKM2 activators, TEPP-46 (ML265) and DASA-58. These small molecules are



allosteric activators that bind to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[3][4]

Parameter	TEPP-46 (ML265)	DASA-58	Reference
AC50 (in vitro)	92 nM	38 nM	[3][4][5][6][7][8][9]
EC50 (cellular)	Not explicitly reported, but active in cells	19.6 μM (A549 cells)	[4]
Selectivity	High selectivity over PKM1, PKL, and PKR	High selectivity over PKM1	[6][9]
Effect on Lactate Production	Increased lactate secretion in H1299 cells; capable of inducing lactate levels in some breast cancer cell lines.[10][11]	Decreased lactate production in H1299 cells; increased extracellular acidification and lactate levels in breast cancer cell lines.[4]	
Effect on Cell Proliferation	No significant effect under normoxia; decreased proliferation under hypoxia.[4][5]	No significant effect under normoxia; decreased proliferation under hypoxia.[4]	<u>-</u>
In Vivo Efficacy	Reduced tumor size, weight, and occurrence in an H1299 mouse xenograft model.[12]	Has shown efficacy in preclinical models.[14]	

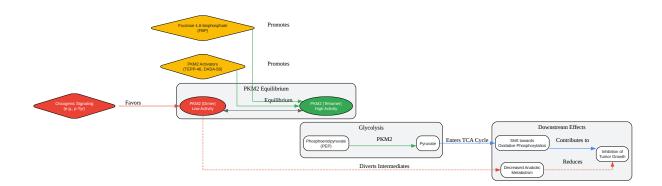
Note: AC50 (half-maximal activation concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions. The conflicting reports on the effect on lactate production may be due to differences in experimental conditions, such as the cell lines used and the duration of treatment.



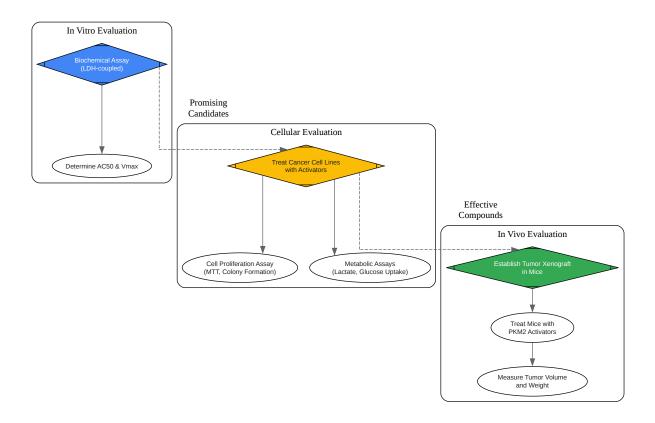
# **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and experimental evaluation of these compounds, the following diagrams are provided.









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